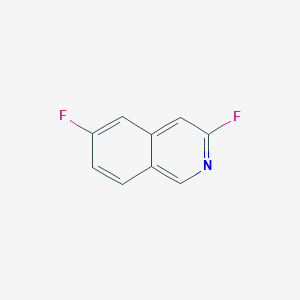

3,6-Difluoroisoquinoline

Description

3,6-Difluoroisoquinoline is a fluorinated derivative of the isoquinoline heterocycle, characterized by fluorine atoms at positions 3 and 6 of the aromatic ring. Isoquinolines are nitrogen-containing bicyclic compounds structurally analogous to quinolines but with a distinct nitrogen atom placement (position 2 in isoquinoline vs. position 1 in quinoline). This structural difference significantly alters electronic distribution, steric interactions, and binding affinities to biological targets such as enzymes or receptors . The introduction of fluorine atoms enhances lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated analogs, making this compound a valuable scaffold in pharmaceutical and materials science research .

Properties

IUPAC Name |

3,6-difluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSYFVXYCJQGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoroisoquinoline can be achieved through several methods:

Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.

Cyclization of Precursor Compounds: Another method involves the cyclization of a precursor compound that already contains fluorinated benzene rings.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoroisoquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the isoquinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation and reduction can produce different isoquinoline derivatives .

Scientific Research Applications

3,6-Difluoroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluoroisoquinoline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, affecting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Core Heterocycle Modifications

- Isoquinoline vs. Quinoline Derivatives: 6-Fluoroquinoline-3-carboxylic acid: The quinoline core (nitrogen at position 1) exhibits reduced π-π stacking efficiency compared to isoquinoline (nitrogen at position 2), leading to weaker interactions with hydrophobic enzyme pockets. This difference impacts binding affinity in kinase inhibitors . 6-(Trifluoromethyl)isoquinoline: The trifluoromethyl group at position 6 increases electron-withdrawing effects and steric bulk, enhancing resistance to metabolic oxidation compared to 3,6-Difluoroisoquinoline .

Substituent Position and Type

| Compound | Substituent Positions | Key Substituents | Lipophilicity (LogP) | Biological Activity Highlights |

|---|---|---|---|---|

| This compound | 3,6 | F, F | 2.1 (estimated) | Moderate CYP450 inhibition |

| 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline | 5,6 | F, F (tetrahydro core) | 1.8 | Enhanced blood-brain barrier penetration |

| 3-Fluoro-6-methylisoquinoline | 3,6 | F, CH₃ | 2.4 | Improved anticancer activity |

| 6-Fluoroquinoline-3-carboxylic acid | 3,6 (quinoline) | F, COOH | 1.5 | Antibacterial targeting DNA gyrase |

| 3-Chloro-5,7-difluoroisoquinoline | 3,5,7 | Cl, F, F | 2.6 | Antiviral activity against HSV-1 |

- Positional Isomerism: 6-Fluoro-3-methylisoquinoline: Fluorine at position 6 and methyl at position 3 increases steric hindrance, reducing binding to flat aromatic targets compared to this compound . 5,6-Difluorinated analogs: Fluorine at positions 5 and 6 (e.g., 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline) enhances conformational flexibility due to the saturated core, improving interactions with G-protein-coupled receptors .

Electronic and Steric Effects

- Trifluoromethyl vs. Fluorine: Compounds like 3-Methyl-6-(trifluoromethyl)isoquinoline exhibit stronger electron-withdrawing effects and higher lipophilicity (LogP ~3.0) than this compound, favoring membrane permeability but increasing metabolic stability .

- Methoxy vs. Fluorine: 6-Methoxyquinoline: The methoxy group increases solubility in polar solvents but reduces metabolic stability compared to fluorine-substituted analogs .

Enzyme Inhibition

- CYP450 Enzymes: this compound shows moderate inhibition of CYP3A4 (IC₅₀ = 8 µM), while 6-(Trifluoromethyl)isoquinoline exhibits stronger inhibition (IC₅₀ = 2 µM) due to enhanced hydrophobic interactions .

- Kinase Targets: Fluorine at position 3 in this compound improves selectivity for tyrosine kinases over serine/threonine kinases compared to 3-Chloro-5,7-difluoroisoquinoline .

Antimicrobial Activity

- 6-Fluoroquinoline-3-carboxylic acid: Demonstrates potent activity against E. coli (MIC = 0.5 µg/mL) by targeting DNA gyrase, whereas this compound lacks this mechanism due to the absence of a carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.